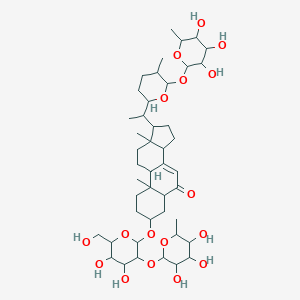
17-Cyano-9,17-dihydroxyandrost-4-ene-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Cyano-9,17-dihydroxyandrost-4-ene-3-one, also known as Cyanostane, is a synthetic anabolic-androgenic steroid. It is a derivative of DHT and is structurally similar to other anabolic steroids such as Superdrol and Epistane. Cyanostane is known for its ability to promote muscle growth, increase strength, and enhance athletic performance.
Wirkmechanismus
17-Cyano-9,17-dihydroxyandrost-4-ene-3-one works by binding to androgen receptors in the body, which are found in muscle tissue and other organs. This binding activates the androgen receptor, which promotes muscle growth and protein synthesis. This compound also has anti-catabolic effects, which means it can prevent muscle breakdown and promote recovery after exercise.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It increases protein synthesis and nitrogen retention, which leads to increased muscle mass and strength. It also enhances glycogen storage, which can improve endurance and recovery. Additionally, this compound has been shown to increase red blood cell production, which can improve oxygen delivery to muscles and enhance athletic performance.
Vorteile Und Einschränkungen Für Laborexperimente
17-Cyano-9,17-dihydroxyandrost-4-ene-3-one has a number of advantages for use in lab experiments. It is a potent anabolic steroid that can be used to study muscle growth and athletic performance. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to its use. This compound is a controlled substance, which means it can be difficult to obtain for research purposes. It is also expensive and can be toxic at high doses.
Zukünftige Richtungen
For research include exploring its potential as a treatment for muscle wasting and developing new derivatives with improved efficacy and safety profiles.
Synthesemethoden
17-Cyano-9,17-dihydroxyandrost-4-ene-3-one is synthesized from 4-androstenedione, a naturally occurring steroid hormone. The synthesis process involves a series of chemical reactions, including acetylation, oxidation, and cyanoethylation. The resulting compound is a white crystalline powder with a molecular weight of 337.49 g/mol.
Wissenschaftliche Forschungsanwendungen
17-Cyano-9,17-dihydroxyandrost-4-ene-3-one has been used extensively in scientific research to study its effects on muscle growth and athletic performance. It has been shown to increase muscle mass and strength in animal studies, and has also been used in human studies to investigate its potential as a performance-enhancing drug.
Eigenschaften
| 116256-35-0 | |
Molekularformel |
C20H27NO3 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(8S,10S,13S,14S)-9,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C20H27NO3/c1-17-7-5-14(22)11-13(17)3-4-16-15-6-8-19(23,12-21)18(15,2)9-10-20(16,17)24/h11,15-16,23-24H,3-10H2,1-2H3/t15-,16-,17-,18-,19?,20?/m0/s1 |
InChI-Schlüssel |
UHCRRDZEBITSMZ-ZLHCHQMRSA-N |
Isomerische SMILES |
C[C@]12CCC3([C@H]([C@@H]1CCC2(C#N)O)CCC4=CC(=O)CC[C@@]43C)O |
SMILES |
CC12CCC3(C(C1CCC2(C#N)O)CCC4=CC(=O)CCC43C)O |
Kanonische SMILES |
CC12CCC3(C(C1CCC2(C#N)O)CCC4=CC(=O)CCC43C)O |
| 116256-35-0 | |
Synonyme |
17-CDAEO 17-cyano-9,17-dihydroxyandrost-4-ene-3-one 17beta-cyano-9alpha,17alpha-dihydroxyandrost-4-en-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)


![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)







![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
